1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenoxy)acetate
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Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chlorophenoxy)acetate is a compound that belongs to the class of organic compounds known as phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. They are imide derivatives of phthalic anhydrides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chlorophenoxy)acetate typically involves the reaction of phthalic anhydride with 4-chlorophenoxyacetic acid in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chlorophenoxy)acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chlorophenoxy)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
- 2-((1,3-dioxoisoindolin-2-yl)oxy)acetic acid
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chlorophenoxy)acetate is unique due to the presence of the 4-chlorophenoxy group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C16H10ClNO5 |
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Molecular Weight |
331.70 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C16H10ClNO5/c17-10-5-7-11(8-6-10)22-9-14(19)23-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2 |
InChI Key |
URZKGUCTLAPOOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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